molecular formula C15H13N3O2 B8454389 2-Oxo-N-(pyridin-2-ylmethyl)indoline-5-carboxamide

2-Oxo-N-(pyridin-2-ylmethyl)indoline-5-carboxamide

Cat. No. B8454389
M. Wt: 267.28 g/mol
InChI Key: PDWUYBUKLNGRBU-UHFFFAOYSA-N
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Patent
US07683067B2

Procedure details

To a N,N-dimethylformamide/acetonitrile, (2 mL: 10 mL), mixture containing ethyldiisopropylamine (0.52 mL, 3 mmol) was added 2-oxoindoline-5-carboxylic acid (0.354 g, 2.0 mmol; described in: Sun L. et al. J. Med. Chem. 2000, 43(14), 2655:), O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (0.77 g, 2.4 mmol) and 1-hydroxybenzotriazole hydrate (0.324 g, 2.4 mmol) and stirred for 5 min at room temperature. Thereafter, 2-(aminomethyl)pyridine (0.562 g, 5.2 mmol) was added and the resulting reaction mixture was stirred for 90 min followed by addition of a saturated aqueous NaHCO3 solution (10 mL). The solvents were removed in vacuo and 0.364 g (68% yield) of the title product was obtained as a white solid after purification on a silica gel column using chloroform/methanol, (9:1), as the eluent: 1H NMR (DMSO-d6, 400 MHz) δ 10.66 (s, 1H), 8.96 (t, J=5.6 Hz, 1H), 8.55 (d, J=4.4 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.83 (s, 1H), 7.78 (t, J=7.6 Hz, 1H), 7.34 (d, J=8.0 Hz, 1H), 7.29 (t, J=6.4 Hz, 1H), 6.92 (d, J=8.0 Hz, 1H), 4.59 (d, J=6.0 Hz, 2H), 3.58 (s, 2H); MS (EI) m/z 268 (M++1).
Quantity
0.354 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.562 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.52 mL
Type
reactant
Reaction Step Four
Name
N,N-dimethylformamide acetonitrile
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)C(C)C)C.[O:10]=[C:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16]([C:20]([OH:22])=O)[CH:17]=2)[NH:12]1.F[B-](F)(F)F.[N:28]1(OC(N(C)C)=[N+](C)C)[C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[N:30]=N1.O.ON1C2C=CC=CC=2N=N1.NCC1C=CC=CN=1.C([O-])(O)=O.[Na+]>CN(C)C=O.C(#N)C>[O:10]=[C:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16]([C:20]([NH:30][CH2:31][C:36]3[CH:35]=[CH:34][CH:33]=[CH:32][N:28]=3)=[O:22])[CH:17]=2)[NH:12]1 |f:2.3,4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
0.354 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)C(=O)O
Name
Quantity
0.77 g
Type
reactant
Smiles
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
0.324 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Two
Name
Quantity
0.562 g
Type
reactant
Smiles
NCC1=NC=CC=C1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
N,N-dimethylformamide acetonitrile
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C.C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C1)C(=O)NCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.364 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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